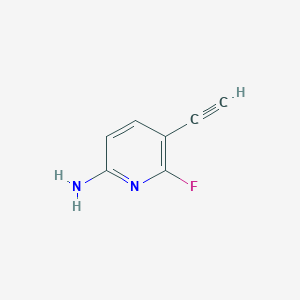![molecular formula C17H17N7 B6249580 7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine CAS No. 2261037-05-0](/img/new.no-structure.jpg)
7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine is a heterocyclic compound that features both pyrazole and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine typically involves the condensation of appropriate pyrazole and quinoline derivatives. One common method involves the cyclization of quinoline derivatives with pyrazole under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antileishmanial and antimalarial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and quinoline derivatives, such as:
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- Hydrazine-coupled pyrazoles
Uniqueness
What sets 7-(1H-pyrazol-1-yl)-N4-[2-(1H-pyrazol-1-yl)ethyl]quinoline-2,4-diamine apart is its dual pyrazole-quinoline structure, which provides a unique set of chemical and biological properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
2261037-05-0 |
|---|---|
Molecular Formula |
C17H17N7 |
Molecular Weight |
319.4 |
Purity |
92 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



